molecular formula C6H10O B154558 4-methylpent-1-en-3-one CAS No. 1606-47-9

4-methylpent-1-en-3-one

Cat. No.: B154558
CAS No.: 1606-47-9
M. Wt: 98.14 g/mol
InChI Key: SNOYUTZWILESAI-UHFFFAOYSA-N
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Description

4-methylpent-1-en-3-one is an organic compound with the molecular formula C6H10O. . This compound is characterized by its unique structure, which includes a ketone functional group and a double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

4-methylpent-1-en-3-one can be synthesized through various methods. One common synthetic route involves the reaction of isopropylmagnesium bromide with acrolein, followed by acidification to yield the desired product . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.

Chemical Reactions Analysis

4-methylpent-1-en-3-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methylpent-1-en-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-methylpent-1-en-3-one can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of a ketone group and a double bond, which contribute to its versatility in chemical reactions and applications.

Properties

IUPAC Name

4-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOYUTZWILESAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166944
Record name 1-Penten-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-47-9
Record name 1-Penten-3-one, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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